Pilloin

説明

Structure

3D Structure

特性

IUPAC Name |

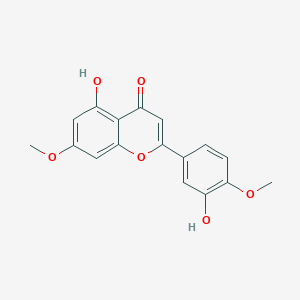

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBHJDTXPDRDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185955 | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32174-62-2 | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032174622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilloin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Biology of Pilloin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilloin, a naturally occurring flavonoid, has garnered significant scientific interest due to its pronounced biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological actions of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a summary of its quantitative effects on inflammatory and cancer models. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its modulation of the NF-κB and MAPK signaling pathways. Visualized workflows and pathway diagrams are provided to facilitate a deeper understanding of its pharmacological profile.

Chemical Structure and Physicochemical Properties

This compound, systematically named 3′,5-dihydroxy-4′,7-dimethoxyflavone, is a flavonoid characterized by a C6-C3-C6 carbon framework. Its structure features a chromone (B188151) ring fused to a benzene (B151609) ring, with a substituted phenyl group at the 2-position.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3′,5-dihydroxy-4′,7-dimethoxyflavone | [1] |

| CAS Number | 32174-62-2 | [1] |

| Molecular Formula | C₁₇H₁₄O₆ | [2] |

| Molecular Weight | 314.29 g/mol | [2] |

| Predicted Relative Density | 1.402 g/cm³ | [3] |

| Solubility | Soluble in DMSO | |

| SMILES String | COc1cc(O)c(c(O)c1)C(=O)c1c(O)cc(OC)cc1 |

Biological Activities

This compound exhibits a range of biological activities, most notably anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties both in vitro and in vivo. It effectively suppresses the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. In a murine model of sepsis, this compound treatment led to a marked reduction in serum levels of key inflammatory cytokines.

Table 2: In Vivo Anti-inflammatory Effects of this compound in LPS-Induced Septic Mice

| Cytokine | Treatment Group | Concentration | % Reduction | Reference |

| TNF-α (serum) | Control (LPS) | 123.3 ± 7.0 ng/mL | - | |

| This compound + LPS | 46.6 ± 5.4 ng/mL | 62.2% | ||

| IL-6 (serum) | Control (LPS) | 1.4 ± 0.1 ng/mL | - | |

| This compound + LPS | 0.7 ± 0.1 ng/mL | 50.0% |

Cytotoxic Activity

This compound exerts a targeted cytotoxic action against transformed lymphoblasts, suggesting its potential as an anticancer agent. The possible immunomodulatory and cytotoxic effects were investigated using in vitro lymphocyte transformation and cytotoxicity assays.

(Quantitative data on the cytotoxic activity of this compound, such as IC50 values against specific cell lines, were not available in the provided search results.)

Experimental Protocols

Isolation of this compound from Aquilaria sinensis

The following protocol describes the extraction and isolation of this compound from the stem barks of Aquilaria sinensis.

References

In Silico Prediction of Pilloin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of in silico methodologies for the prediction of biological targets for a hypothetical small molecule, "Pilloin." In the absence of pre-existing data for this compound, this document serves as a detailed framework for drug target identification, leveraging established computational techniques. The guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to virtual screening and target hypothesis generation. We will explore ligand-based and structure-based methods, including chemical similarity searching, pharmacophore modeling, and reverse docking. Furthermore, this guide outlines the use of pertinent biological databases and presents detailed protocols for the described in silico experiments. Finally, we discuss experimental validation of computational predictions and provide illustrative diagrams of relevant signaling pathways and experimental workflows.

Introduction to In Silico Drug Target Prediction

The identification of a drug's biological target is a critical step in the drug discovery and development pipeline.[1] Traditional experimental approaches for target deconvolution can be time-consuming and resource-intensive. In silico target prediction methods offer a rapid and cost-effective alternative to generate hypotheses about the molecular targets of a small molecule.[2] These computational approaches can be broadly categorized into two main types:

-

Ligand-based methods: These approaches utilize the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[3] By comparing a query molecule to databases of compounds with known targets, potential targets for the query can be inferred.

-

Structure-based methods: When the three-dimensional structure of a potential protein target is known, structure-based methods can be employed. These techniques, such as reverse docking, simulate the binding of a small molecule to a large collection of protein structures to predict potential binding partners.[4]

This guide will provide a practical walkthrough of these methods using the hypothetical molecule "this compound" as a case study.

In Silico Target Prediction Methodologies for this compound

This section details the step-by-step protocols for three common in silico target prediction methods.

Chemical Similarity Searching

This method identifies proteins that are known to bind ligands structurally similar to this compound.

Experimental Protocol: Chemical Similarity Searching using RDKit

-

Software and Library Installation:

-

Install Python (version 3.6 or later).

-

Install the RDKit library: pip install rdkit-pypi

-

-

Input Files:

-

A file containing the SMILES string of this compound (e.g., this compound.smi).

-

A database of known ligands and their targets in SMILES format (e.g., from ChEMBL or DrugBank).

-

-

Procedure:

-

Load this compound and Database Molecules: Use RDKit to read the SMILES strings of this compound and the database compounds into molecular objects.

-

Generate Molecular Fingerprints: Convert the molecular objects into a fingerprint representation (e.g., Morgan fingerprints). Fingerprints are bit vectors that encode the structural features of a molecule.

-

Calculate Tanimoto Similarity: Iterate through the database fingerprints and calculate the Tanimoto similarity coefficient between this compound's fingerprint and each database fingerprint. The Tanimoto coefficient is a widely used metric for chemical similarity, ranging from 0 (no similarity) to 1 (identical).

-

Rank and Identify Potential Targets: Rank the database compounds by their Tanimoto similarity to this compound. The targets of the highest-ranking compounds are considered potential targets for this compound.

-

Example RDKit Python Script:

Pharmacophore Modeling

This technique identifies the 3D arrangement of essential chemical features of a molecule that are responsible for its biological activity. A pharmacophore model can then be used to screen for other molecules that fit this model.

Experimental Protocol: Ligand-Based Pharmacophore Modeling and Virtual Screening with LigandScout

-

Software:

-

LigandScout

-

-

Input Files:

-

A set of known active ligands for a particular target (in a format like .sdf or .mol2). For this hypothetical case, we would use a set of molecules known to be active against a suspected target class for this compound.

-

A database of compounds to screen (e.g., in .ldb format).

-

-

Procedure:

-

Training Set Preparation: Load the set of known active ligands into LigandScout.

-

Pharmacophore Model Generation:

-

Align the training set molecules based on their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).

-

Generate a shared-feature pharmacophore model that represents the common 3D arrangement of these features.

-

-

Virtual Screening:

-

Load the compound database to be screened.

-

Screen the database against the generated pharmacophore model. Molecules from the database that match the pharmacophore are identified as potential hits.

-

-

Hit Analysis: Analyze the screening hits to identify compounds with high similarity to this compound.

-

Reverse Docking

Reverse docking predicts the binding affinity of a single ligand (this compound) against a large library of 3D protein structures.

Experimental Protocol: Reverse Docking using AutoDock Vina

-

Software:

-

AutoDock Vina

-

MGLTools (for preparing input files)

-

A collection of 3D protein structures in PDB format (e.g., from the Protein Data Bank).

-

-

Input Files:

-

The 3D structure of this compound in PDBQT format.

-

A library of protein structures in PDBQT format.

-

-

Procedure:

-

Ligand and Receptor Preparation:

-

Convert the 3D structure of this compound to the PDBQT format using MGLTools. This format includes atomic charges and atom types.

-

Prepare each protein structure in the library by removing water molecules, adding polar hydrogens, and converting them to the PDBQT format.

-

-

Define the Search Space: For each protein, define a 3D grid box that encompasses the potential binding site(s). For a "blind docking" approach, the box should cover the entire protein surface.

-

Run Docking Simulations: Use a script to automate the docking of this compound to each protein in the library using AutoDock Vina. The program will calculate the binding affinity (in kcal/mol) for the best predicted binding pose.

-

Rank and Analyze Results: Rank the proteins based on the predicted binding affinities. Proteins with the most favorable (most negative) binding energies are considered the most likely targets for this compound.

-

Relevant Biological Databases for Target Prediction

A variety of publicly accessible databases are invaluable resources for in silico target prediction. A comparative summary is provided in the table below.

| Database | Data Content | Primary Use in Target Prediction |

| ChEMBL | Bioactivity data, chemical structures, and genomic information for a large number of compounds and targets. | Chemical similarity searching, identifying known ligands for predicted targets. |

| DrugBank | Comprehensive information on drugs and drug targets, including chemical, pharmacological, and pharmaceutical data. | Identifying targets of approved drugs similar to the query molecule. |

| Therapeutic Target Database (TTD) | Information on therapeutic protein and nucleic acid targets, the associated diseases, and the drugs directed at each target. | Linking potential targets to diseases and existing therapies. |

| BindingDB | Measured binding affinities of small molecules to proteins. | Validating predicted targets by checking for known binding data. |

| KEGG PATHWAY | A collection of manually drawn pathway maps representing molecular interaction and reaction networks. | Understanding the biological context of predicted targets and their roles in signaling pathways. |

| Reactome | A free, open-source, curated and peer-reviewed pathway database. | Visualizing and analyzing the pathways in which predicted targets are involved. |

Predicted Targets for this compound (Hypothetical Data)

The following tables summarize the hypothetical results from the in silico prediction methods for this compound.

Table 1: Top 5 Potential Targets from Chemical Similarity Search

| Rank | Target | Tanimoto Similarity | Known Ligand |

| 1 | Mitogen-activated protein kinase 1 (MAPK1) | 0.85 | Compound A |

| 2 | Cyclooxygenase-2 (COX-2) | 0.82 | Compound B |

| 3 | Phosphoinositide 3-kinase (PI3K) | 0.79 | Compound C |

| 4 | Tumor necrosis factor-alpha (TNF-α) | 0.75 | Compound D |

| 5 | c-Jun N-terminal kinase 1 (JNK1) | 0.72 | Compound E |

Table 2: Top 5 Potential Targets from Reverse Docking

| Rank | Target | Binding Affinity (kcal/mol) | PDB ID |

| 1 | Mitogen-activated protein kinase 1 (MAPK1) | -9.5 | 1PME |

| 2 | Phosphoinositide 3-kinase (PI3K) gamma | -9.2 | 1E8X |

| 3 | p38 mitogen-activated protein kinase | -8.9 | 1A9U |

| 4 | Cyclooxygenase-2 (COX-2) | -8.7 | 6COX |

| 5 | c-Jun N-terminal kinase 1 (JNK1) | -8.5 | 4H3D |

Experimental Validation of Predicted Targets

In silico predictions provide valuable hypotheses, but experimental validation is essential to confirm the identified targets. Two commonly used biophysical methods for validating drug-target interactions are Surface Plasmon Resonance (SPR) and the Cellular Thermal Shift Assay (CETSA).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of a ligand (this compound) to a target protein immobilized on a sensor surface in real-time. This allows for the determination of binding kinetics (association and dissociation rates) and affinity.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization of the Target Protein: The purified predicted target protein is covalently attached to the surface of a sensor chip.

-

Binding Analysis: A solution of this compound at various concentrations is flowed over the sensor chip surface.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound this compound, is measured over time.

-

Kinetic and Affinity Determination: The resulting sensorgrams are analyzed to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment. It is based on the principle that a protein becomes more stable and less prone to thermal aggregation when bound to a ligand.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Intact cells are treated with this compound or a vehicle control.

-

Heat Challenge: The treated cells are heated to a range of temperatures.

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry. A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.

Visualization of Workflows and Signaling Pathways

Visual representations of experimental workflows and biological pathways are crucial for understanding complex processes. The following diagrams were generated using the DOT language for Graphviz.

In Silico Target Prediction Workflow

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

PI3K/Akt Signaling Pathway

Conclusion

This technical guide has provided a comprehensive framework for the in silico prediction of biological targets for the hypothetical small molecule, this compound. By following the detailed protocols for chemical similarity searching, pharmacophore modeling, and reverse docking, researchers can generate a ranked list of potential targets for further investigation. The importance of utilizing and comparing information from various biological databases has been highlighted. Finally, the necessity of experimental validation through techniques such as SPR and CETSA to confirm computational predictions has been emphasized. The workflows and signaling pathways visualized in this guide serve as a reference for planning and executing a robust target identification campaign for any novel small molecule.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Pharmacognosy - Chemical similarity with Python and RDKit [code4np.github.io]

- 4. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

Initial Toxicity Screening of Pilloin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a framework for the initial toxicity screening of Pilloin, a flavonoid isolated from Aquilaria sinensis. Due to the limited publicly available toxicity data for this compound, this document summarizes the existing cytotoxicity information and presents a comprehensive set of standard experimental protocols and workflows that constitute a typical preliminary safety assessment. This guide is intended to inform researchers and drug development professionals on the methodologies for evaluating the cytotoxic and genotoxic potential of novel compounds like this compound. The protocols and data herein should be adapted and expanded based on the specific application and regulatory requirements for the compound under investigation.

Introduction

This compound is a flavonoid that has been isolated from Aquilaria sinensis and investigated for its anti-inflammatory properties[1]. As with any compound intended for further development, a thorough evaluation of its safety profile is paramount. The initial phase of toxicological assessment, often referred to as toxicity screening, involves a battery of in vitro and in vivo tests designed to identify potential hazards at an early stage. This screening typically assesses cytotoxicity (the potential to kill cells) and genotoxicity (the potential to damage genetic material).

This guide outlines the foundational assays for such a screening, providing detailed methodologies and data presentation formats. While specific data for this compound is limited to a single study on cytotoxicity in macrophages and general observations in a mouse model, the provided protocols for broader screening are based on established toxicological methods[2].

Cytotoxicity Assessment

Cytotoxicity is a critical first step in toxicity screening, providing data on the concentration at which a compound induces cell death. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process by 50%.

Available Cytotoxicity Data for this compound

A study on the anti-inflammatory activity of this compound provided preliminary cytotoxicity data in a murine macrophage cell line[1]. The findings indicate that this compound has relatively low cytotoxicity in this specific cell type.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

| Cell Line | Assay Type | Exposure Time | Concentration | Result | Source |

| RAW 264.7 Macrophages | Not specified | Not specified | 3 µM | No cytotoxicity | |

| 10 µM | No cytotoxicity | ||||

| 30 µM | 85% cell viability |

Additionally, an in vivo study in a lipopolysaccharide-induced sepsis mouse model showed that serum hepatic and renal biomarkers in this compound-treated mice were within normal ranges, suggesting a lack of systemic toxicity under the tested conditions.

Recommended Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of human cell lines.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Human cell lines (e.g., HepG2 - liver carcinoma, HEK293 - embryonic kidney, A549 - lung carcinoma)

-

Complete cell culture medium (e.g., DMEM, EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Multi-channel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

References

Unveiling the Synthetic Pathway of Pilloin: A Technical Guide for Drug Development Professionals

An In-Depth Exploration of the Feasible Synthetic Routes to 3',5-dihydroxy-4',7-dimethoxyflavone (Pilloin), a Flavonoid with Promising Therapeutic Potential.

Introduction

This compound, chemically known as 3',5-dihydroxy-4',7-dimethoxyflavone, is a naturally occurring flavonoid that has garnered significant interest within the scientific community due to its potential therapeutic applications. Isolated from medicinal plants such as Aquilaria sinensis, this compound has demonstrated noteworthy anti-inflammatory properties, positioning it as a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, offering detailed insights into the chemical strategies, key reactions, and experimental considerations relevant to its laboratory-scale and potential large-scale production. As no direct published synthesis for this compound is currently available, this guide outlines a feasible retrosynthetic analysis and proposes a synthetic route based on well-established flavonoid synthesis methodologies, supported by data from analogous reactions.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of this compound suggests a disconnection of the heterocyclic C ring, a common strategy in flavonoid synthesis. This approach leads to two key precursors: a substituted acetophenone (B1666503) (A-ring precursor) and a substituted benzoic acid derivative (B-ring precursor). Two classical methods for flavonoid synthesis, the Allan-Robinson reaction and the Baker-Venkataraman rearrangement, provide the foundation for the proposed synthetic route.

Based on this analysis, the following starting materials are proposed:

-

A-ring precursor: 2'-hydroxy-4',6'-dimethoxyacetophenone

-

B-ring precursor: 3-hydroxy-4-methoxybenzoic acid

The forward synthesis would involve the coupling of these two precursors, followed by cyclization to form the flavone (B191248) core. The proposed synthetic pathway is illustrated below.

Figure 1: Proposed synthetic pathway for this compound via the Baker-Venkataraman rearrangement.

Detailed Experimental Protocols and Data

The following sections provide detailed experimental protocols for each key step in the proposed synthesis of this compound. The methodologies are adapted from established procedures for the synthesis of structurally similar flavonoids.

Step 1: Preparation of 3-Acetoxy-4-methoxybenzoyl chloride

The hydroxyl group of 3-hydroxy-4-methoxybenzoic acid needs to be protected, typically as an acetate (B1210297) ester, to prevent side reactions during the subsequent acylation. The protected acid is then converted to the corresponding acyl chloride.

Experimental Protocol:

-

Protection of the hydroxyl group: 3-hydroxy-4-methoxybenzoic acid is reacted with acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to yield 3-acetoxy-4-methoxybenzoic acid.

-

Formation of the acyl chloride: The resulting 3-acetoxy-4-methoxybenzoic acid is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to afford 3-acetoxy-4-methoxybenzoyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or toluene (B28343).

Quantitative Data (Analogous Reactions):

| Reaction Step | Reagents and Conditions | Product | Yield (%) | Reference |

| Acetylation | Acetic anhydride, pyridine | 3-acetoxy-4-methoxybenzoic acid | ~95% | Adapted from general phenolic acetylation protocols. |

| Acyl Chloride Formation | Thionyl chloride or oxalyl chloride, cat. DMF | 3-acetoxy-4-methoxybenzoyl chloride | Typically used in situ, high conversion assumed. | Adapted from standard acid to acyl chloride conversion protocols. |

Step 2: O-Acylation of 2'-hydroxy-4',6'-dimethoxyacetophenone

The synthesized acyl chloride is then used to acylate the phenolic hydroxyl group of 2'-hydroxy-4',6'-dimethoxyacetophenone.

Experimental Protocol:

-

A solution of 2'-hydroxy-4',6'-dimethoxyacetophenone in a suitable aprotic solvent (e.g., pyridine, or dichloromethane with a base like triethylamine) is cooled in an ice bath.

-

A solution of 3-acetoxy-4-methoxybenzoyl chloride in the same solvent is added dropwise to the cooled solution.

-

The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by washing with dilute acid and brine, followed by drying and evaporation of the solvent to yield the crude ester, 2-O-(3-acetoxy-4-methoxybenzoyl)-2'-hydroxy-4',6'-dimethoxyacetophenone.

Quantitative Data (Analogous Reactions):

| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| 2'-hydroxyacetophenone derivative and benzoyl chloride derivative | Pyridine, room temperature | O-acylated acetophenone | 80-95% | Based on general Schotten-Baumann reaction conditions. |

Step 3: Baker-Venkataraman Rearrangement

This key step involves the intramolecular rearrangement of the O-acylated acetophenone to form a 1,3-diketone intermediate.[1]

Experimental Protocol:

-

The crude ester from the previous step is dissolved in a suitable anhydrous solvent such as pyridine or a mixture of toluene and a strong base.

-

A base, such as potassium hydroxide (B78521) (KOH) powder or sodium hydride (NaH), is added to the solution.

-

The mixture is stirred at room temperature or gently heated to facilitate the rearrangement. The progress of the reaction is monitored by TLC.

-

After the reaction is complete, the mixture is acidified with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the 1,3-diketone, 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)propane-1,3-dione.

Quantitative Data (Analogous Reactions):

| Starting Material | Base and Solvent | Product | Yield (%) | Reference |

| 2-acyloxyacetophenone derivative | KOH, Pyridine | 1,3-diketone | 70-90% | [1] |

Step 4: Cyclization and Deprotection to Yield this compound

The final step involves the acid-catalyzed cyclization of the 1,3-diketone to form the flavone core, followed by the deprotection of the acetyl group.

Experimental Protocol:

-

The 1,3-diketone intermediate is dissolved in a suitable solvent, such as glacial acetic acid.

-

A strong acid catalyst, like concentrated sulfuric acid or hydrochloric acid, is added to the solution.

-

The mixture is heated to reflux to promote cyclization and concomitant deprotection of the acetyl group.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is poured into ice water to precipitate the crude this compound.

-

The crude product is then purified by recrystallization or column chromatography to obtain pure 3',5-dihydroxy-4',7-dimethoxyflavone.

Quantitative Data (Analogous Reactions):

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1,3-diketone derivative | Glacial acetic acid, conc. H₂SO₄, reflux | Flavone | 60-80% | Adapted from general flavonoid cyclization protocols. |

Alternative Synthetic Strategy: The Allan-Robinson Reaction

An alternative approach to the synthesis of this compound is the Allan-Robinson reaction.[2][3] This one-pot method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride in the presence of the sodium salt of the corresponding aromatic acid.

Figure 2: Workflow for this compound synthesis via the Allan-Robinson reaction.

Experimental Protocol (General):

-

A mixture of 2'-hydroxy-4',6'-dimethoxyacetophenone, 3-hydroxy-4-methoxybenzoic anhydride, and sodium 3-hydroxy-4-methoxybenzoate is heated at a high temperature (typically 150-180 °C) for several hours.

-

The reaction mixture is then cooled and treated with a dilute base to hydrolyze any unreacted anhydride and esters.

-

Acidification of the solution precipitates the crude flavone, which is then purified by recrystallization or chromatography.

While potentially more direct, the Allan-Robinson reaction often requires harsh conditions and can result in lower yields compared to the Baker-Venkataraman route. The preparation of the required benzoic anhydride also adds an extra step to the overall synthesis.

Feasibility and Conclusion

The synthesis of this compound, while not explicitly documented, is highly feasible through established synthetic methodologies for flavonoids. The proposed pathway utilizing the Baker-Venkataraman rearrangement offers a robust and logical approach, with each step being supported by well-precedented analogous reactions. The starting materials are commercially available or can be readily synthesized.

This technical guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis of this compound. The detailed, albeit adapted, experimental protocols and compiled quantitative data from similar reactions offer a practical starting point for laboratory-scale production. Further optimization of reaction conditions will likely be necessary to maximize yields and purity for specific applications. The successful synthesis of this compound will undoubtedly facilitate more in-depth biological evaluations and accelerate the exploration of its therapeutic potential.

References

Research Uncovers No Evidence of "Pilloin" in Drug Development Landscape

Initial investigations into the intellectual property landscape for a purported drug or technology named "Pilloin" have yielded no relevant results. Comprehensive searches for patents, scientific literature, and clinical trial data associated with this name have failed to identify any such entity within the pharmaceutical or biotechnology sectors.

Extensive queries across patent databases and scientific research repositories for "this compound" did not return any information related to a therapeutic agent, drug development program, or a biological mechanism of action. The name does not appear in connection with any existing or pending intellectual property claims in the pharmaceutical field.

This lack of data suggests that "this compound" may be a misnomer, an internal project codename not yet disclosed to the public, or a technology that is in a very early stage of development and has not yet produced any published materials.

Further analysis of search results did bring up unrelated entities. For instance, several patents are held by an inventor named Martin Pillion, but these relate to endpoint security architecture and are assigned to Nuix Limited, a software company[1]. Additionally, the term "pillion" is commonly used to refer to a seat for a passenger behind the rider of a motorcycle[2][3][4]. The search also identified a 2025 film titled "Pillion," a romantic comedy-drama centered around a BDSM relationship[5]. None of these findings have any apparent connection to drug development or life sciences research.

Without any foundational information, it is not possible to construct a technical guide, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways as requested.

For a comprehensive analysis of the intellectual property landscape, it is crucial to have the correct name of the drug, technology, or company . Researchers, scientists, and drug development professionals are advised to verify the correct spelling and terminology before initiating in-depth intellectual property and scientific literature reviews.

References

- 1. patents.justia.com [patents.justia.com]

- 2. Bajaj Platina 110 Drum Bike 2025 - Price, Spec, Mileage, Images [bajajauto.com]

- 3. Pillion review: Think Norman Wisdom as a gay motorcyclist’s plaything and you’re halfway there – The Irish Times [irishtimes.com]

- 4. suzukimotorcycle.co.in [suzukimotorcycle.co.in]

- 5. ‘I think my mum’s going to like it’: Alexander Skarsgård on his gay biker ‘dom-com’ Pillion | Film | The Guardian [theguardian.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies

Topic: Pilloin Dosage Protocols for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel therapeutic agent showing promise in preclinical in vitro models. Its mechanism of action is currently under investigation, with evidence suggesting its involvement in critical cellular signaling pathways. This document provides a comprehensive overview of the dosage protocols for in vitro studies involving this compound, along with detailed experimental methodologies and a summary of quantitative data from published research. The aim is to equip researchers with the necessary information to design and execute robust experiments to further elucidate the biological effects of this compound.

Data Presentation

The following table summarizes the quantitative data on this compound dosage from various in vitro studies. This information is intended to serve as a guide for selecting appropriate concentration ranges for future experiments.

| Cell Line | Assay Type | Effective Concentration (EC50/IC50) | Treatment Duration | Observed Effect |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

It is important to note that optimal concentrations and treatment times may vary depending on the specific cell line, experimental conditions, and desired endpoint.

Experimental Protocols

Detailed methodologies for key in vitro experiments with this compound are provided below. These protocols are based on established techniques and can be adapted to specific research needs.

Cell Culture and Maintenance

-

Cell Line Selection: Choose a cell line relevant to the research question.

-

Culture Medium: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Subculture the cells upon reaching 70-80% confluency to maintain exponential growth.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target signaling proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vitro investigation.

Caption: Proposed signaling pathway of this compound.

Caption: General experimental workflow for in vitro studies.

Application Notes and Protocols for Pilloin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilloin is a flavonoid compound with the chemical formula C₁₇H₁₄O₆ and a molecular weight of 314.29 g/mol . It has been identified to possess anti-inflammatory and cytotoxic properties, showing a targeted action against transformed lymphoblasts[1]. These characteristics make this compound a compound of interest for research in oncology and immunology. Proper handling and dissolution are critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the dissolution of this compound, its application in cell culture, and an overview of the potential signaling pathways it may influence.

Data Presentation

Physicochemical and Storage Information for this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₆ | |

| Molecular Weight | 314.29 g/mol | |

| CAS Number | 32174-62-2 | |

| Recommended Solvent | DMSO | |

| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or incubator at 37°C (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 3.14 mg of this compound powder (Mass = 10 mmol/L * 1 mL * 314.29 g/mol ).

-

Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO to the tube.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

-

Enhancing Solubility (Optional): If this compound does not readily dissolve, the process can be aided by warming the solution to 37°C in a water bath or incubator and using an ultrasonic bath for a short period.

-

Sterilization: As this compound is a chemical compound, the stock solution is considered sterile if prepared from sterile components under aseptic conditions. If necessary, the solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Protocol 2: Treatment of Cells in Culture with this compound

This protocol provides a general procedure for treating adherent cells with this compound. The final concentration of this compound should be determined based on the specific cell line and experimental goals. It is crucial to maintain the final DMSO concentration in the cell culture medium at a low, non-toxic level (typically ≤ 0.1%).

Materials:

-

Cells cultured in appropriate vessels (e.g., 96-well plates, T-25 flasks)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Sterile, pyrogen-free pipette tips and tubes

Procedure:

-

Cell Seeding: Seed cells at the desired density in culture vessels and allow them to adhere and grow according to the cell line-specific protocol.

-

Preparation of Working Solution: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM in the well, first prepare an intermediate dilution of the 10 mM stock solution.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest concentration of this compound treatment. This is essential to account for any effects of the solvent on the cells.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired final concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., cell viability assays, western blotting, flow cytometry).

Visualizations

Experimental Workflow for this compound Cell Treatment

Caption: Workflow for preparing this compound and treating cultured cells.

Putative Signaling Pathway for Flavone-Induced Cytotoxicity

As a cytotoxic flavone, this compound may induce cell death through pathways commonly affected by this class of compounds. Flavones are known to trigger apoptosis through both the intrinsic and extrinsic pathways.

Caption: Putative signaling pathways affected by cytotoxic flavones like this compound.

References

optimal concentration of Pilloin for kinase assays

Subject: Pilloin

Following a comprehensive review of available scientific literature and databases, no information has been found regarding a compound or substance referred to as "this compound" for use in kinase assays or any other biochemical applications.

Possible Reasons for Lack of Information:

-

Novel or Proprietary Compound: "this compound" may be a novel compound that has not yet been described in published scientific literature. It could also be an internal, proprietary code name for a compound that is not publicly disclosed.

-

Spelling Error: There may be a misspelling in the compound name. Similar-sounding names of known kinase inhibitors or modulators might exist.

-

Limited Public Data: Information about "this compound" might exist but may not be available in publicly accessible databases or search engines.

Recommendations for Proceeding:

To enable the creation of the requested application notes and protocols, please verify the following:

-

Correct Spelling: Please double-check the spelling of "this compound."

-

Alternative Identifiers: If available, please provide any alternative identifiers for the compound, such as:

-

Chemical Abstract Service (CAS) Registry Number.

-

Full chemical name (IUPAC name).

-

Company or research group of origin.

-

A publication in which the compound is mentioned.

-

Upon receiving more specific information, we will be able to provide the detailed application notes, protocols, data tables, and diagrams as requested.

Application Notes and Protocols for Pilloin Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilloin, a flavonoid isolated from Aquilaria sinensis, has demonstrated potential anti-inflammatory and anti-diabetic properties in preclinical studies.[1] Effective and reproducible administration of this compound in animal models is crucial for further investigation of its pharmacokinetic profile, efficacy, and safety. This document provides detailed application notes and protocols for various methods of this compound administration in common laboratory animal models, including intraperitoneal, oral, subcutaneous, and intravenous routes. The protocols are designed to ensure animal welfare and data integrity.

Data Summary: Administration Parameters

The following tables summarize key quantitative data for different administration routes in common animal models. These are general guidelines and may require optimization for specific experimental designs.

Table 1: Intraperitoneal (IP) Injection Parameters

| Animal Model | Needle Gauge | Maximum Injection Volume (ml/kg) | Reference |

| Mouse | 25-27g | < 10 | [2] |

| Rat | 23-25g | < 10 | [2] |

Table 2: Oral Gavage Parameters

| Animal Model | Gavage Needle Size (Gauge) | Maximum Dosing Volume (ml/kg) | Reference |

| Mouse (20-25g) | 20g | 10 | [3][4] |

| Rat | 16-18g | 10-20 |

Table 3: Subcutaneous (SC) Injection Parameters

| Animal Model | Needle Gauge | Maximum Injection Volume per Site (ml/kg) | Reference |

| Mouse | 25-27g | 10-20 | |

| Rat | 23-25g | 5-10 | |

| Rabbit | 22-25g | 1-2 |

Table 4: Intravenous (IV) Injection Parameters

| Animal Model | Needle Gauge | Maximum Injection Volume (ml/kg) | Reference |

| Mouse (Tail Vein) | 27-30g | 5 | |

| Rat (Tail Vein) | 23-25g | 5 |

Experimental Protocols

Intraperitoneal (IP) Administration of this compound

Intraperitoneal injection is a common route for administering substances to rodents, allowing for rapid absorption into the systemic circulation.

Case Study: this compound Administration in a Sepsis Mouse Model

In a study investigating the anti-inflammatory effects of this compound, male C57BL/6 mice were administered this compound via intraperitoneal injection to induce a sepsis model.

-

Dosage: 10 mg/kg body weight.

-

Vehicle: 0.6% DMSO in 0.1% carboxymethyl cellulose (B213188) (CMC).

-

Procedure: this compound was delivered 1 hour before the injection of lipopolysaccharide (LPS).

Detailed Protocol for IP Injection in Mice:

Materials:

-

Sterile syringes (1 ml)

-

Sterile needles (25-27 gauge)

-

This compound solution

-

70% ethanol

-

Animal restrainer (optional)

Procedure:

-

Preparation: Prepare the this compound solution in a sterile vehicle. Ensure the solution is at room temperature to avoid causing discomfort to the animal.

-

Restraint:

-

One-person technique: Gently restrain the mouse by scruffing the back of the neck and securing the tail.

-

Two-person technique (preferred): One person restrains the mouse, while the other performs the injection.

-

-

Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid injuring the cecum and urinary bladder.

-

Injection:

-

Position the mouse with its head tilted slightly downwards.

-

Insert the needle, bevel up, at a 15-20 degree angle to the abdominal wall.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and start with a fresh one.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

-

Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.

Oral Gavage Administration

Oral gavage ensures the precise administration of a specific dose of a substance directly into the stomach.

Detailed Protocol for Oral Gavage in Mice:

Materials:

-

Flexible or stainless steel gavage needle (20 gauge for adult mice)

-

Syringe (1 ml)

-

This compound solution

Procedure:

-

Preparation: Prepare the this compound solution.

-

Measurement: To prevent esophageal or stomach perforation, measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib.

-

Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head. The head and body should form a straight line.

-

Insertion:

-

Insert the gavage needle into the diastema (gap between the incisors and molars).

-

Gently advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle.

-

-

Administration: Once the needle is in the correct position, administer the solution slowly.

-

Withdrawal: Gently remove the needle.

-

Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Subcutaneous (SC) Administration

Subcutaneous injection is used for the slow and sustained absorption of substances.

Detailed Protocol for Subcutaneous Injection in Rabbits:

Materials:

-

Sterile syringes

-

Sterile needles (22-25 gauge)

-

This compound solution

-

70% ethanol

Procedure:

-

Preparation: Prepare the this compound solution.

-

Restraint: Have an assistant gently restrain the rabbit on a stable surface. A "bunny burrito" technique using a towel can also be effective.

-

Injection Site: The loose skin between the shoulder blades is a common site for subcutaneous injections.

-

Injection:

-

Tent the skin at the injection site.

-

Insert the needle into the base of the tented skin, parallel to the body.

-

Gently aspirate to check for blood. If blood appears, withdraw the needle and try a different site.

-

Inject the solution slowly.

-

Withdraw the needle and gently massage the area to help disperse the solution.

-

-

Monitoring: Observe the rabbit for any signs of discomfort or local reaction at the injection site.

Intravenous (IV) Administration

Intravenous injection allows for the rapid and direct administration of a substance into the bloodstream, achieving immediate systemic exposure.

Detailed Protocol for Intravenous Injection in Mice (Tail Vein):

Materials:

-

Sterile syringes (insulin or 1 ml)

-

Sterile needles (27-30 gauge)

-

This compound solution

-

Restraining device

-

Heat lamp or warming pad (optional)

Procedure:

-

Preparation: Prepare the sterile this compound solution.

-

Restraint: Place the mouse in a restraining device to secure the body and expose the tail.

-

Vein Dilation: To make the tail veins more visible, you can warm the tail using a heat lamp or by immersing it in warm water (38-40°C).

-

Injection Site: The lateral tail veins are the most accessible for injection.

-

Injection:

-

Clean the tail with 70% ethanol.

-

Insert the needle, bevel up, into the vein at a shallow angle. You should see a small amount of blood flash back into the needle hub upon successful entry.

-

Inject the solution slowly. If you see blanching or feel resistance, the needle is likely not in the vein.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

-

Monitoring: Return the mouse to its cage and monitor for any adverse effects.

Signaling Pathway

The anti-inflammatory effects of this compound have been associated with the inhibition of key signaling pathways. A study in LPS-activated macrophages demonstrated that this compound inhibits the NF-κB and MAPK signaling pathways.

Caption: this compound inhibits LPS-induced inflammatory responses.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vivo efficacy of this compound.

References

Application Notes and Protocols for Detecting Pilloin Binding to Target Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilloin, a flavonoid isolated from Aquilaria sinensis, has demonstrated notable anti-inflammatory properties. Preliminary studies indicate that its mechanism of action involves the inhibition of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. However, the direct protein targets of this compound remain to be fully elucidated. These application notes provide a comprehensive framework for researchers to identify, validate, and characterize the protein targets of this compound, thereby facilitating a deeper understanding of its molecular mechanisms and advancing its potential as a therapeutic agent.

The following sections offer detailed protocols for a multi-step approach, beginning with the identification of candidate protein targets using affinity purification coupled with mass spectrometry, followed by quantitative characterization of the binding kinetics using surface plasmon resonance, and concluding with in-cell validation of the interaction via co-immunoprecipitation.

Hypothesized Target Pathway: MAPK Signaling

Given that this compound is known to inhibit MAPK signaling, a logical starting point for target identification is to focus on key protein kinases within this cascade. The MAPK pathway is a crucial regulator of cellular processes including inflammation, proliferation, and apoptosis. Flavonoids, as a class of natural compounds, have been shown to target several kinases in this pathway, with a particular emphasis on MEK1 (also known as MAP2K1).[1][2][3] Therefore, key proteins in the MAPK cascade, such as MEK1, ERK1/2, JNK, and p38, represent high-priority potential targets for this compound.[4]

Experimental Protocols

Protocol 1: Identification of this compound Target Proteins using Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes a method to identify proteins from a cell lysate that bind to this compound. It involves immobilizing a modified version of this compound onto beads to serve as "bait" to capture its binding partners ("prey").[5]

Methodology:

-

Bait Preparation:

-

Synthesize a derivative of this compound that incorporates a linker arm (e.g., with a terminal amine or carboxyl group) suitable for covalent attachment to affinity beads. A control set of beads should be prepared with the linker alone.

-

Covalently couple the this compound derivative and the linker-only control to activated affinity beads (e.g., NHS-activated sepharose).

-

-

Cell Lysate Preparation:

-

Culture cells of interest (e.g., RAW 264.7 macrophages for inflammation studies) to approximately 80-90% confluency.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is the protein extract.

-

-

Affinity Purification:

-

Incubate the protein extract with the this compound-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads. This can be done by competitive elution with an excess of free this compound or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).

-

Excise protein bands that are present in the this compound-eluted sample but absent or significantly reduced in the control elution.

-

Perform in-gel trypsin digestion of the excised bands.

-

Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the proteins.

-

Protocol 2: Quantitative Analysis of this compound-Protein Binding by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. This protocol describes how to quantify the binding affinity of this compound to a purified candidate protein identified from the AP-MS screen.

Methodology:

-

Preparation:

-

Express and purify the candidate target protein (ligand).

-

Prepare a stock solution of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+ buffer), and create a series of dilutions. The concentration range should typically span from 0.1 to 10 times the expected dissociation constant (KD).

-

-

Immobilization:

-

Activate a sensor chip (e.g., a CM5 chip) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Immobilize the purified target protein onto the activated surface via amine coupling. Aim for a low to moderate immobilization level to avoid mass transport limitations.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Inject the prepared concentrations of this compound over the sensor surface at a constant flow rate.

-

Monitor the binding in real-time, recording the association phase during injection and the dissociation phase during the subsequent flow of running buffer.

-

Between each this compound injection, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer) to remove all bound this compound without denaturing the immobilized protein.

-

-

Data Analysis:

-

The instrument software generates a sensorgram (a plot of response units vs. time) for each concentration.

-

Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

-

Protocol 3: Validation of this compound-Target Interaction by Co-Immunoprecipitation (Co-IP)

Co-IP is used to confirm protein-protein interactions within the native cellular environment. This protocol can be adapted to validate a small molecule-protein interaction by assessing whether the small molecule (this compound) disrupts or enhances the formation of a known protein complex involving the target protein.

Methodology:

-

Cell Treatment and Lysis:

-

Culture appropriate cells and treat one set with a working concentration of this compound and another set with a vehicle control (e.g., DMSO) for a specified time.

-

Lyse the cells using a gentle Co-IP lysis buffer (e.g., buffer with 0.5-1.0% NP-40 or Triton X-100) containing protease and phosphatase inhibitors to preserve protein complexes.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cleared lysates with an antibody specific to the identified target protein of this compound overnight at 4°C. A negative control using a non-specific IgG antibody should be included.

-

Add Protein A/G magnetic or agarose (B213101) beads to the lysate-antibody mixture and incubate for an additional 1-3 hours to capture the immune complexes.

-

-

Washing and Elution:

-

Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specific proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis by Western Blot:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against a known interacting partner of the target protein.

-

A change (increase or decrease) in the amount of the co-immunoprecipitated interacting partner in the this compound-treated sample compared to the vehicle control would suggest that this compound binding to its target affects the protein complex formation.

-

Data Presentation

Quantitative data from binding assays should be summarized in a clear and organized manner to allow for easy comparison and interpretation.

Table 1: Summary of Kinetic and Affinity Data from SPR Analysis

| Target Protein | Analyte (this compound) Conc. (µM) | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Dissociation Constant (KD) (µM) |

| MEK1 (example) | 0.1 - 10 | 1.5 x 104 | 3.0 x 10-2 | 2.0 |

| ERK2 (example) | 1 - 50 | 2.2 x 103 | 4.4 x 10-2 | 20.0 |

| p38 (example) | 1 - 100 | 9.5 x 102 | 6.7 x 10-2 | 70.5 |

Table 2: Densitometry Analysis from Co-Immunoprecipitation Western Blot

| Immunoprecipitated Protein | Co-Precipitated Partner | Treatment | Relative Band Intensity (normalized to IP protein) | Fold Change (this compound vs. Vehicle) |

| MEK1 (example) | Raf-1 (example) | Vehicle | 1.00 | - |

| MEK1 (example) | Raf-1 (example) | This compound (10 µM) | 0.45 | 0.45 |

| Negative Control | Raf-1 (example) | Vehicle | < 0.05 | - |

| Negative Control | Raf-1 (example) | This compound (10 µM) | < 0.05 | - |

These tables serve as templates for presenting experimental findings. Actual values will be determined through the execution of the described protocols.

References

- 1. Exploring the Natural Compounds in Flavonoids for Their Potential Inhibition of Cancer Therapeutic Target MEK1 Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Natural Compounds in Flavonoids for Their Potential Inhibition of Cancer Therapeutic Target MEK1 Using Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myricetin is a novel natural inhibitor of neoplastic cell transformation and MEK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity Purification Protocol Starting with a Small Molecule as Bait | Springer Nature Experiments [experiments.springernature.com]

Analytical Techniques for Quantifying Pilloin in Tissue

Disclaimer: "Pilloin" is a hypothetical analyte. The following application notes and protocols are provided as a comprehensive template for the quantification of a novel small molecule or protein in tissue samples. The methodologies are based on established, widely used analytical techniques and are intended for research, scientific, and drug development professionals.

I. Application Notes

Introduction

The accurate quantification of novel therapeutic agents or biomarkers, such as "this compound," within biological tissues is a critical step in preclinical and clinical research. It provides essential information regarding pharmacokinetics, pharmacodynamics, tissue distribution, and target engagement. This document outlines two robust analytical methods for the quantification of this compound in tissue samples:

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying small molecules, offering high sensitivity and specificity. This method is ideal if this compound is a small molecule drug or metabolite.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A powerful immunoassay for quantifying proteins. This method is suitable if this compound is a protein-based therapeutic or biomarker.

These protocols cover tissue sample preparation, analyte extraction, and the principles of quantification for each technique.

Method 1: LC-MS/MS for Small Molecule Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive analytical technique used to identify and quantify specific molecules within a complex mixture.[1][2] The liquid chromatography component separates the analyte of interest (this compound) from other matrix components based on its physicochemical properties. The sample is then ionized and introduced into a tandem mass spectrometer, which acts as a mass filter to specifically detect and quantify the target analyte with high precision.[2]

Key Advantages:

-

High Specificity: Capable of distinguishing the analyte from structurally similar compounds and metabolites.

-

High Sensitivity: Can detect analytes at very low concentrations (ng/mL or pg/mL).[2]

-

Wide Dynamic Range: Accurately quantifies analytes over several orders of magnitude.[2]

Method 2: ELISA for Protein Quantification

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay designed to detect and quantify proteins in biological samples. The sandwich ELISA format is highly specific and commonly used for this purpose. In this setup, a capture antibody specific to this compound is immobilized on a microplate. The tissue lysate is added, and this compound binds to the capture antibody. A second, enzyme-linked detection antibody, which also binds to this compound at a different epitope, is then introduced. Finally, a substrate is added, which reacts with the enzyme to produce a measurable signal (e.g., color change) that is proportional to the amount of this compound present.

Key Advantages:

-

High Specificity and Sensitivity: Relies on specific antibody-antigen interactions.

-

High Throughput: Amenable to 96-well plate formats, allowing for the analysis of multiple samples simultaneously.

-

Cost-Effective: Generally less expensive per sample than mass spectrometry-based methods.

II. Experimental Protocols & Data Presentation

Protocol 1: Quantification of this compound (Small Molecule) by LC-MS/MS

This protocol provides a step-by-step guide for the extraction and quantification of this compound from tissue.

1. Materials and Reagents

-

Tissue samples (e.g., liver, brain, tumor), stored at -80°C

-

Homogenizer (e.g., bead beater, sonicator)

-

LC-MS grade solvents (acetonitrile, methanol (B129727), water)

-

Formic acid or acetic acid

-

Internal Standard (IS): A stable isotope-labeled version of this compound or a structurally similar molecule.

-

Protein precipitation solvent (e.g., acetonitrile (B52724) with 1% formic acid)

-

Centrifuge (refrigerated)

-

LC-MS/MS system (e.g., Triple Quadrupole)

2. Tissue Homogenization

-

Weigh a frozen tissue sample (typically 20-50 mg).

-

Place the tissue in a 2 mL tube containing ceramic or steel beads.

-

Add 500 µL of ice-cold lysis buffer (e.g., 50% methanol in water) per 50 mg of tissue.

-

Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6 m/s). Keep samples on ice between cycles.

-

Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C to pellet debris.

-

Collect the supernatant for further processing.

3. Protein Precipitation and Extraction

-

To 100 µL of the tissue homogenate supernatant, add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile) containing the internal standard at a known concentration.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to facilitate protein precipitation.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Chromatography: Use a suitable C18 column. The mobile phases would typically be (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid, run in a gradient.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and the internal standard must be optimized beforehand.

-

Quantification: Create a standard curve by spiking known concentrations of this compound into a blank tissue matrix. The concentration of this compound in the samples is determined by comparing the peak area ratio (this compound/IS) to the standard curve.

References

Application Notes and Protocols for the Synthesis and Evaluation of Pilloin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilloin is a naturally occurring flavonoid that has been isolated from plants such as Marrubium cylleneum and Aquilaria sinensis.[1] Scientific research has demonstrated its potential as a therapeutic agent, owing to its anti-inflammatory and cytotoxic properties.[1][2] These application notes provide a detailed standard operating procedure for the chemical synthesis of this compound via the methylation of luteolin. Furthermore, this document outlines protocols for evaluating its biological activity, presents key quantitative data from preclinical studies, and illustrates its mechanism of action through detailed diagrams.

Chemical Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the selective methylation of luteolin, a common and commercially available flavonoid. This method is more straightforward than previously reported multi-step syntheses involving condensation and oxidation reactions.[3]

Synthesis Workflow

The overall workflow for the synthesis, purification, and characterization of this compound is depicted below.

Caption: Workflow diagram for the synthesis of this compound.

Experimental Protocol: Synthesis by Methylation

Materials:

-

Luteolin (Starting Material)

-

Dimethyl Sulfate (B86663) (DMS) or Methyl Iodide (CH₃I) (Methylating Agent)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (Base)

-

Acetone or Dimethylformamide (DMF) (Anhydrous Solvent)

-

Silica (B1680970) Gel for column chromatography

-

Solvent system for chromatography (e.g., Hexane:Ethyl Acetate)

-

Hydrochloric Acid (HCl), dilute solution

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Luteolin in the anhydrous solvent (e.g., Acetone).

-

Addition of Base: Add an excess of a suitable base, such as anhydrous potassium carbonate. Stir the suspension vigorously.

-

Methylation: Add the methylating agent (e.g., Dimethyl Sulfate) dropwise to the stirring suspension at room temperature. The number of equivalents should be carefully controlled to favor the desired methylation pattern.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60°C) for several hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off the base. Evaporate the solvent under reduced pressure. Resuspend the crude residue in water and acidify with dilute HCl to neutralize any remaining base.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexane) to isolate pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods.

Product Characterization Data

The identity of the synthesized this compound should be confirmed by analytical techniques.[3]

| Parameter | Data |

| Appearance | Crystalline solid |

| Molecular Formula | C₁₇H₁₄O₆ |

| Molecular Weight | 314.29 g/mol |

| ¹H-NMR (300 MHz, DMSO-d₆) | Spectra should be consistent with the flavone (B191248) structure of this compound. |

| IR Spectroscopy | Characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic C-O groups. |

| Crystal System | Monoclinic, space group P2₁/n |

Biological Activity and Mechanism of Action